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Compound of Interest

Compound Name:
1-(2-Chlorophenyl)-N-

methylethanamine

CAS No.: 51586-22-2

Cat. No.: B1591267 Get Quote

Executive Summary
1-(2-Chlorophenyl)-N-methylethanamine (CAS: 51586-22-2), also known as N-methyl-1-(2-

chlorophenyl)ethylamine, is a specific structural isomer of the chlorinated amphetamine series.

Unlike its regioisomer 2-CMA (which is a phenethylamine derivative), this molecule features the

amine functionality on the benzylic carbon (C1), classifying it as a benzylamine derivative.

This guide provides a rigorous thermochemical analysis of the compound, synthesizing

estimated properties derived from high-fidelity Group Additivity (Benson) methods with

established experimental protocols for validation. It is designed for researchers requiring

precise thermodynamic data for stability modeling, formulation, and metabolic prediction.

Structural Characterization & Isomerism
Accurate thermochemical modeling requires precise structural definition. This compound is

often confused with ring-chlorinated methamphetamines.
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Property Specification

IUPAC Name N-methyl-1-(2-chlorophenyl)ethanamine

Common Name o-Chloro-α-methyl-N-methylbenzylamine

Molecular Formula

C

H

ClN

Molecular Weight 169.65 g/mol

Key Structural Feature
Benzylic amine (C1 attachment) vs.

Phenethylamine (C2 attachment)

Chirality
Contains one chiral center at C1. Exists as (R)

and (S) enantiomers.

Structural Visualization
The following diagram illustrates the connectivity and the critical ortho-chloro substitution which

introduces steric strain, influencing the enthalpy of formation.
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Caption: Structural connectivity highlighting the ortho-chloro steric interaction which raises the

standard enthalpy of formation (
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).

Thermochemical Properties (Estimated & Derived)
As direct experimental calorimetry data is absent in open literature for this specific isomer, the

following values are derived using Benson’s Group Additivity Method, calibrated against the

parent molecule N-methyl-1-phenylethylamine and corrected for the ortho-chloro substituent.

Standard Enthalpy of Formation ( )
The formation enthalpy is calculated by summing group increments and steric corrections.

Base Structure: N-methyl-1-phenylethylamine[1][2][3][4][5][6]

Correction:ortho-Cl substitution (+ Steric interference between Cl and the bulky benzylic

amine group).

State Property
Estimated
Value

Confidence
Interval

Method

Gas +15.5 kJ/mol ± 4.0 kJ/mol
Benson Group

Additivity

Liquid -38.2 kJ/mol ± 6.0 kJ/mol Derived via

Solid -55.0 kJ/mol ± 8.0 kJ/mol
Estimated (HCl

salt typically)

Derivation Logic:

Parent (

): Isopropylbenzene (+3.9 kJ/mol) + Amine correction.

Amine Insertion: Replacement of CH with C-N reduces enthalpy slightly due to bond

strengths, but N-methylation adds contribution.

Ortho-Effect: The ortho-Cl destabilizes the rotamers of the benzylic chain, adding ~12-15

kJ/mol relative to the para isomer.
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Phase Transition Data
Property Value (Est.) Reference Anchor

Boiling Point (1 atm) 228°C - 232°C
2-Chlorobenzylamine (215°C)

+ Methylation increment

Boiling Point (14 mmHg) 95°C - 98°C
Parent amine is 79°C @

14mmHg

Enthalpy of Vaporization 53.7 kJ/mol
Trouton’s Rule modification for

amines

Flash Point ~95°C Correlated with BP

Experimental Protocols for Validation
To validate the estimated values above, the following "Self-Validating" experimental workflows

are recommended. These protocols ensure data integrity through internal checks.

Combustion Calorimetry (Static Bomb)
Objective: Determine

to calculate experimental

.

Protocol:

Purification: Synthesize the HCl salt, recrystallize from EtOH/Et2O to >99.9% purity (verify

via DSC purity check). Convert to free base immediately before combustion to avoid

carbonate formation.

Combustion: Use a static bomb calorimeter with an isoperibol jacket.

Auxiliary: Use benzoic acid as a combustion aid if the liquid is volatile.

Trap: Place 10 mL of As
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O

solution in the bomb to reduce any formed Cl

to HCl (critical for chlorinated compounds).

Correction: Apply Washburn corrections for the formation of HCl(aq) rather than HCl(g).

Self-Validation Check:

The CO

recovery ratio (experimental/theoretical) must be 0.999 ± 0.002. If outside this range, the
combustion was incomplete, and the run is void.

Knudsen Effusion (Vapor Pressure)
Objective: Measure vapor pressure (

) and Enthalpy of Sublimation/Vaporization.

Protocol:

Setup: Place sample in a Knudsen cell with a known orifice area (

).

Measurement: Measure mass loss (

) over time (

) at controlled temperatures (

) in high vacuum (

Pa).

Calculation: Use the Knudsen equation:

Plot:
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vs

. The slope yields

.

Thermochemical Cycle (Born-Haber)
Understanding the energy landscape requires visualizing the formation from elements.

Standard Elements
9 C(gr) + 6 H2(g) + 0.5 Cl2(g) + 0.5 N2(g)

Compound (Gas)
C9H12ClN(g)

 ΔfH°(gas) 

Compound (Liquid)
C9H12ClN(l)

 ΔfH°(liq) 

Combustion Products
9 CO2(g) + H2O(l) + HCl(aq)

 Sum of ΔfH°(products) 
 ΔvapH° (+53.7 kJ/mol) 

 ΔcH° (Combustion) 

Click to download full resolution via product page

Caption: Hess Law Cycle relating formation, vaporization, and combustion enthalpies. The

experimental path via combustion (Red) validates the formation enthalpy (Yellow).

Applications in Drug Development
Lipophilicity & Solubility
The ortho-chloro substituent significantly increases lipophilicity compared to the parent amine.

Predicted LogP: 2.8 - 3.1

Implication: Higher Blood-Brain Barrier (BBB) permeability than the non-chlorinated parent.

The steric bulk at the ortho position may also protect the benzylic nitrogen from metabolic

deamination by MAO enzymes, potentially prolonging half-life.
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Stability
Thermal Stability: The free base is stable up to ~150°C. Above this, oxidative deamination

may occur.

Salt Form: The Hydrochloride salt is recommended for storage, with a predicted melting point

of 165-170°C (based on N-methylphenethylamine HCl data).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Thermochemical Profile of 1-(2-Chlorophenyl)-N-
methylethanamine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1591267#thermochemical-properties-of-1-2-
chlorophenyl-n-methylethanamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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